molecular formula C9H5Cl2N B189448 1,3-Dichloroisoquinoline CAS No. 7742-73-6

1,3-Dichloroisoquinoline

Cat. No. B189448
CAS RN: 7742-73-6
M. Wt: 198.05 g/mol
InChI Key: BRGZEQXWZWBPJH-UHFFFAOYSA-N
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Description

1,3-Dichloroisoquinoline is a chemical compound with the empirical formula C9H5Cl2N . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .


Synthesis Analysis

1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford 1-aryl-3-chloroisoquinolines . The reaction of an amine with 1,3-dichloroisoquinoline has been studied . It may also be used in the facile synthesis of 1,3,4-trisubstituted isoquinoline derivatives .


Molecular Structure Analysis

The molecular weight of 1,3-Dichloroisoquinoline is 198.05 . The SMILES string representation is Clc1cc2ccccc2c(Cl)n1 .


Chemical Reactions Analysis

1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford 1-aryl-3-chloroisoquinolines . The reaction of an amine with 1,3-dichloroisoquinoline has been studied . The regioselectivity of the Stille coupling reaction of (1-ethoxyvinyl)tri(n-butyl)stannane with 1,3-dichloroisoquinoline has been investigated .


Physical And Chemical Properties Analysis

1,3-Dichloroisoquinoline has a melting point of 121-122 °C . It has a molar refractivity of 52.0±0.3 cm^3 . The compound is solid at 20 °C and should be stored under inert gas .

Safety And Hazards

1,3-Dichloroisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment, ensuring adequate ventilation . Avoid contact with skin and eyes, ingestion, and inhalation .

properties

IUPAC Name

1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGZEQXWZWBPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305468
Record name 1,3-dichloroisoquinoline
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Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloroisoquinoline

CAS RN

7742-73-6
Record name 1,3-Dichloroisoquinoline
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Record name NSC 170843
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Record name 7742-73-6
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Record name 1,3-dichloroisoquinoline
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Record name 1,3-Dichloroisoquinoline
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Synthesis routes and methods

Procedure details

A mixture solution of homophthalimide (10.5 g) and phenylphosphonate dichloride (30 ml) was heated at 110° C. for 2 hr. After the reaction mixture was cooled, water was added thereto, and then the resulting mixture was neutralized with sodium carbonate. The resulting mixture was extracted with ethyl acetate, washed with brine, dried, and then the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (methylene chloride), to give 9.30 g of the title compound as white crystals.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
phenylphosphonate dichloride
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
A Ford, E Sinn, S Woodward - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Under Pd(PPh3)4 catalysis, coupling of arylboronic acids to the 1-position of 1,3-dichloroisoquinoline takes place, leading exclusively to 1-aryl-3-chloroisoquinolines. This …
Number of citations: 48 pubs.rsc.org
AD Kharlamova, AS Abel, AD Averin… - Molecules, 2021 - mdpi.com
N-heteroaryl substituted adamantane-containing amines are of substantial interest for their perspective antiviral and psychotherapeutic activities. Chlorine atom at alpha-position of N-…
Number of citations: 3 www.mdpi.com
H Yang, E Sjogren - Tetrahedron Letters, 2010 - Elsevier
The isoquinoline ring system is a reoccurring structural motif in alkaloids 1 and pharmaceuticals. Consequently, the synthesis and functionalization of isoquinolines have attracted …
Number of citations: 4 www.sciencedirect.com
RD Haworth, S Robinson - Journal of the Chemical Society (Resumed …, 1948 - pubs.rsc.org
… quinoline, obtained as an oil (picyate) by heating 1 : 3-dichloroisoquinoline with diethylaminoethylamine did not react smoothly with p-chloroaniline. The non-reactivity of the …
Number of citations: 97 pubs.rsc.org
H Yang - Tetrahedron Letters, 2009 - Elsevier
A facile synthesis of 1,3,4-trisubstituted isoquinolines - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download Full Issue …
Number of citations: 19 www.sciencedirect.com
BA Sweetman, PJ Guiry - Tetrahedron, 2018 - Elsevier
The synthesis and resolution of new tridentate isoquinoline-derived ligands has been developed. The key steps in the synthetic sequence include successive, chemo-selective Suzuki-…
Number of citations: 5 www.sciencedirect.com
T Kametani, K Kigasawa, M Hiiragi - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
Diethyl 1-(3-Chloroisoquinolyl) 1nalonate (IV)——To a suspension of 2.3 g. of NaH in 100 m1. of dry xylene was added dropwise 6.4 g. of diethyl malonate at room temperature with …
Number of citations: 8 www.jstage.jst.go.jp
G Jones - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Jones : The Rearraqgement of Page 1 1896 Jones : The Rearraqgement of 378. The Rearrangement of KCC -Dirnethylhornophthalimide (1,2,3,4-Tetrahydro-4,4-dimethyl- 1,3-…
Number of citations: 2 pubs.rsc.org
S Yanagida, M Ohoka, S Komori - The Journal of Organic …, 1969 - ACS Publications
The treatment of arylacetonitrile or-naphthylacetonitrile (I) with phosgene in the presence of hydrogen chloride leads to substituted 1, 3-dichloroisoquinolines (II) with a trace of 6-chloro-…
Number of citations: 8 pubs.acs.org
AS Abel, OK Grigorova, AD Averin… - Russian Chemical …, 2016 - Springer
Amination of 3,6-dichloropyridazine, chloropyrazine, 2,3and 2,6-dichloropyrazines, 2-chloroquinoxaline, 1-chloroand 1,3-dichloroisoquinolines with various adamantane-containing …
Number of citations: 3 link.springer.com

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